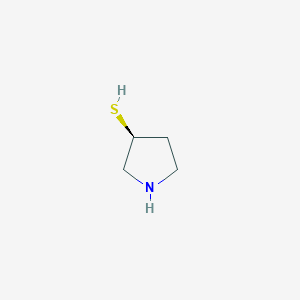

(S)-Pyrrolidine-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H9NS |

|---|---|

Molecular Weight |

103.19 g/mol |

IUPAC Name |

(3S)-pyrrolidine-3-thiol |

InChI |

InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2/t4-/m0/s1 |

InChI Key |

TZVFQFLWFZUIQS-BYPYZUCNSA-N |

Isomeric SMILES |

C1CNC[C@H]1S |

Canonical SMILES |

C1CNCC1S |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis and Conformation of (S)-Pyrrolidine-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and conformational preferences of (S)-pyrrolidine-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in public literature, this document outlines the foundational principles of pyrrolidine conformation, details established methodologies for its synthesis and structural elucidation, and presents a theoretical framework for understanding its conformational behavior based on analogous substituted pyrrolidines.

Introduction to Pyrrolidine Ring Conformation

The five-membered pyrrolidine ring is a prevalent scaffold in a vast array of biologically active molecules, including many pharmaceuticals and natural products. Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and adopts puckered conformations to relieve torsional strain. The conformational flexibility of the pyrrolidine ring is a critical determinant of the overall three-dimensional shape of a molecule, which in turn governs its interaction with biological targets.

The puckering of the pyrrolidine ring can be described by two principal envelope conformations: the C2-endo (often referred to as the 'down' pucker) and the C2-exo (the 'up' pucker). In these conformations, one of the carbon atoms is out of the plane formed by the other four atoms. The specific conformation adopted, and the energetic barrier between them, is highly influenced by the nature and stereochemistry of substituents on the ring. For 3-substituted pyrrolidines, such as this compound, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position in each of the envelope conformations, leading to a complex conformational landscape.

Synthesis of this compound

The enantioselective synthesis of 3-substituted pyrrolidines is a well-established field in organic chemistry. A plausible and commonly employed synthetic route to this compound initiates from a readily available chiral precursor, such as L-glutamic acid or a derivative thereof. A generalized synthetic pathway is outlined below.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on established chemical transformations for the synthesis of 3-substituted pyrrolidines.

-

Cyclization of L-Glutamic Acid: L-glutamic acid is heated to induce intramolecular cyclization to yield (S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid).

-

Reduction and Protection: The carboxylic acid and amide functionalities of pyroglutamic acid are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), followed by protection of the nitrogen atom (e.g., as a Boc or Cbz derivative) to yield a protected (S)-pyrrolidin-3-one precursor.

-

Stereoselective Reduction: The ketone at the 3-position is stereoselectively reduced to the corresponding alcohol, (S)-3-hydroxypyrrolidine, using a chiral reducing agent or under substrate-controlled conditions.

-

Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for instance, by mesylation with methanesulfonyl chloride in the presence of a base, to form the (S)-3-(mesyloxy)pyrrolidine derivative.

-

Nucleophilic Substitution with a Thiol Surrogate: The mesylate is displaced by a sulfur nucleophile, such as potassium thioacetate, via an SN2 reaction. This step proceeds with inversion of configuration at the C3 center.

-

Deprotection and Hydrolysis: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc), and the thioester is hydrolyzed (e.g., with a base like sodium hydroxide) to yield the final product, this compound. The product is often isolated as its more stable hydrochloride salt.

Conformational Analysis

The conformational preference of the pyrrolidine ring in this compound is dictated by a balance of steric and stereoelectronic effects. The thiol group at the C3 position can exist in either a pseudo-axial or a pseudo-equatorial orientation.

(S)-Pyrrolidine-3-thiol: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-Pyrrolidine-3-thiol, a versatile heterocyclic compound with significant potential in pharmaceutical research and development. This document consolidates essential physicochemical data, outlines plausible synthetic strategies, and explores potential biological applications, offering a valuable resource for scientists engaged in drug discovery and medicinal chemistry.

Core Physicochemical Properties

This compound is a chiral thiol-substituted pyrrolidine. Due to the reactivity of the free thiol group, it is commonly supplied and handled as its more stable hydrochloride salt. The properties of both the free base and its hydrochloride salt are summarized below for clarity and comparative analysis.

| Property | This compound (Free Base) | This compound Hydrochloride |

| Molecular Formula | C₄H₉NS | C₄H₁₀ClNS |

| Molecular Weight | 103.19 g/mol | 139.65 g/mol |

| CAS Number | Not readily available | 101394-37-0 |

| Appearance | Presumed colorless liquid | White to off-white solid |

| Chirality | (S)-enantiomer | (S)-enantiomer |

Note: The molecular weight of the free base is calculated from the molecular weight of the hydrochloride salt by subtracting the molecular weight of hydrogen chloride.

Synthetic Approaches

The synthesis of this compound can be approached through several established methods for the stereoselective functionalization of the pyrrolidine ring. A common and effective strategy involves the use of chiral precursors, such as (S)-3-hydroxypyrrolidine, which is commercially available. A generalized synthetic workflow is presented below.

Spectroscopic and Synthetic Profile of (S)-Pyrrolidine-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic considerations for the chiral thiol, (S)-Pyrrolidine-3-thiol. This compound is of interest in medicinal chemistry and drug development due to its unique structural features, incorporating both a secondary amine and a thiol group within a stereochemically defined pyrrolidine ring. The data and protocols presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Spectroscopic Data

Precise experimental spectroscopic data for this compound is not widely available in the public domain. Therefore, the following tables present predicted and typical spectroscopic characteristics based on the analysis of related pyrrolidine and thiol compounds. These values provide a strong foundation for the identification and characterization of this compound in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| H1 (NH) | 1.5 - 2.5 | br s | - | Chemical shift is concentration and solvent dependent. |

| H2α, H2β | 2.8 - 3.2 | m | - | Diastereotopic protons adjacent to the nitrogen atom. |

| H3 | 3.3 - 3.7 | m | - | Methine proton attached to the carbon bearing the thiol group. |

| H4α, H4β | 1.8 - 2.2 | m | - | Diastereotopic protons. |

| H5α, H5β | 2.9 - 3.3 | m | - | Diastereotopic protons adjacent to the nitrogen atom. |

| SH | 1.3 - 1.7 | t | ~8 | The thiol proton often appears as a triplet due to coupling with adjacent CH protons. The chemical shift and multiplicity can be affected by solvent and concentration. |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C2 | 45 - 50 | Carbon adjacent to the nitrogen atom. |

| C3 | 35 - 40 | Carbon bearing the thiol group. |

| C4 | 30 - 35 | |

| C5 | 46 - 51 | Carbon adjacent to the nitrogen atom. |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| N-H stretch | 3300 - 3500 | Medium, broad | Secondary amine stretching vibration. |

| S-H stretch | 2550 - 2600 | Weak | Thiol stretching vibration. This peak is often weak and can be easily missed. |

| C-H stretch (alkane) | 2850 - 2960 | Medium to Strong | Aliphatic C-H stretching. |

| N-H bend | 1590 - 1650 | Medium | Secondary amine bending vibration. |

| C-N stretch | 1020 - 1250 | Medium | Carbon-nitrogen bond stretching. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion | Notes |

| 103 | [M]⁺ | Molecular ion peak. |

| 70 | [M - SH]⁺ | Loss of the thiol group. |

| 74 | [M - C₂H₅]⁺ | Fragmentation of the pyrrolidine ring. |

| 44 | [C₂H₆N]⁺ | Common fragment for pyrrolidine derivatives. |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available chiral precursor like (S)-malic acid or a protected 3-hydroxypyrrolidine. A general synthetic approach is outlined below.

Caption: A generalized synthetic workflow for this compound.

Protocol:

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of a suitable (S)-3-hydroxypyrrolidine derivative is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent its interference in subsequent steps.

-

Activation of the Hydroxyl Group: The hydroxyl group at the 3-position is converted into a good leaving group, for example, by mesylation or tosylation. This step is crucial for the subsequent nucleophilic substitution.

-

Introduction of the Thiol Group: The activated hydroxyl group is displaced by a sulfur nucleophile, such as sodium hydrosulfide or potassium thioacetate. This reaction typically proceeds with an inversion of stereochemistry (Sₙ2 mechanism). If thioacetate is used, a subsequent hydrolysis step is required to generate the free thiol.

-

Deprotection: The protecting group on the nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the final product, this compound, often isolated as its hydrochloride salt.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound (or its hydrochloride salt) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

If using the hydrochloride salt in a non-aqueous solvent, a small amount of a base (e.g., a drop of pyridine-d₅) may be added to neutralize the sample and sharpen the NH proton signal.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a ¹³C NMR spectrum. Typical parameters include a proton-decoupled sequence, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

-

Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

-

EI (for volatile compounds): The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS).

-

ESI (for less volatile or salt forms): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) and introduce it into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

Data Acquisition:

-

Tune the mass spectrometer according to the manufacturer's instructions.

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 30-300 amu).

-

If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data, which can aid in structural elucidation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound such as this compound.

Caption: A logical workflow for the spectroscopic analysis of a synthesized compound.

(S)-Pyrrolidine-3-thiol: A Technical Guide for Researchers and Drug Development Professionals

(S)-Pyrrolidine-3-thiol , a chiral sulfur-containing heterocyclic compound, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including a stereocenter and a reactive thiol group, make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Suppliers

This compound is commercially available, predominantly as its more stable hydrochloride salt. Several chemical suppliers offer this compound in varying quantities and purities. Researchers should consult individual supplier specifications for detailed information.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Purity |

| Sigma-Aldrich | (3S)-pyrrolidine-3-thiol hydrochloride | 101394-37-0 | 139.65 | ≥95% |

| Amadis Chemical | (3S)-pyrrolidine-3-thiol;hydrochloride | 101394-37-0 | 139.65 | ≥97% |

| Enamine | (3S)-pyrrolidine-3-thiol hydrochloride | 101394-37-0 | 139.65 | 95% |

Note: Purity levels are typical and may vary by batch. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for precise quantitative data.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively published. The following information is based on available supplier data for the hydrochloride salt.

| Property | Value |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

Experimental Protocols: Synthesis of this compound

The enantioselective synthesis of this compound can be achieved from readily available chiral starting materials. A common and effective strategy involves the use of (S)-4-hydroxy-L-proline, a natural amino acid, as the chiral precursor. The following is a representative, detailed experimental protocol based on established synthetic methodologies for chiral pyrrolidines.[1]

A Proposed Synthetic Pathway for this compound from (2S,4R)-4-Hydroxyproline

Caption: Proposed synthesis of this compound.

Step 1: Protection of the Amine

-

To a solution of (2S,4R)-4-hydroxyproline (1 equivalent) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide to adjust the pH to approximately 10.

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while maintaining the temperature and pH.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

After completion, acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(2S,4R)-4-hydroxypyrrolidine.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the N-Boc-(2S,4R)-4-hydroxypyrrolidine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Add a base, such as triethylamine or pyridine (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) to the cooled solution.

-

Stir the reaction at 0°C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer, filter, and concentrate to obtain N-Boc-(2S,4R)-4-mesyloxypyrrolidine.

Step 3: Nucleophilic Substitution with a Thiol Surrogate

-

Dissolve the mesylated intermediate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium thioacetate (KSAc, 1.5-2.0 equivalents).

-

Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Wash the organic extracts thoroughly with water and brine to remove DMF and salts.

-

Dry, filter, and concentrate the organic layer. The crude product, N-Boc-(2S,3S)-3-thioacetylpyrrolidine, can be purified by column chromatography.

Step 4: Deprotection to Yield this compound

-

Acidic Deprotection (Boc group removal): Dissolve the thioacetate-protected pyrrolidine in a suitable solvent (e.g., methanol or dichloromethane).

-

Add a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution), and stir at room temperature. This step will cleave both the Boc protecting group and the thioacetate.

-

Monitor the reaction for completion.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude this compound hydrochloride salt. The product can be purified by recrystallization.

-

Basic Hydrolysis of Thioacetate (if only the thiol is desired from the Boc-protected intermediate): Dissolve the N-Boc-(2S,3S)-3-thioacetylpyrrolidine in a solvent like methanol.

-

Add a base such as sodium methoxide or aqueous sodium hydroxide and stir at room temperature.

-

Upon completion, neutralize the reaction and extract the N-Boc-(S)-pyrrolidine-3-thiol.

Role in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2][3] this compound serves as a versatile building block, allowing for the introduction of a chiral center and a nucleophilic thiol group, which can be used for further chemical modifications.

The thiol group is of particular interest due to its ability to form covalent bonds with biological targets, act as an antioxidant, or coordinate with metal ions in metalloenzymes. The stereochemistry at the C3 position of the pyrrolidine ring is crucial for defining the three-dimensional shape of the final molecule, which in turn governs its interaction with biological receptors and enzymes.[4]

Workflow: this compound in Drug Discovery

References

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of the Sulfhydryl Group in Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the sulfhydryl (-SH) group within the pyrrolidine scaffold. The unique properties of this functional group, housed within a versatile heterocyclic structure, make it a focal point in medicinal chemistry, chemical biology, and drug development. This document details its fundamental chemical reactions, its role in critical signaling pathways, and the experimental protocols used to investigate its activity.

Introduction: The Significance of the Pyrrolidine-Thiol Moiety

The pyrrolidine ring, a five-membered saturated heterocycle containing nitrogen, is a prevalent scaffold in a multitude of natural products, pharmaceuticals, and synthetic compounds.[1][2][3] Its non-planar, sp³-rich structure allows for efficient exploration of three-dimensional chemical space, a desirable trait for molecular recognition and biological activity.[4] When functionalized with a sulfhydryl (or thiol) group, the pyrrolidine scaffold gains a highly reactive and versatile chemical handle.

The sulfhydryl group is one of the most reactive functional groups in biological systems.[5] Its reactivity is central to enzyme catalysis, protein structure, metal coordination, and cellular responses to oxidative and electrophilic stress.[5] The combination of the pyrrolidine framework with a sulfhydryl group creates molecules with significant potential as enzyme inhibitors, antioxidants, and modulators of cellular signaling pathways. A prime example is Captopril, the first orally active angiotensin-converting enzyme (ACE) inhibitor, which features a sulfhydryl group on a proline (a pyrrolidine-2-carboxylic acid) backbone and has been instrumental in managing hypertension.[1][6]

This guide will delve into the core chemical principles governing the reactivity of the sulfhydryl group in pyrrolidines, its engagement in biological processes, and the methodologies employed for its study.

The Chemical Reactivity Profile

The primary reactions of the pyrrolidine sulfhydryl group are summarized below.

Nucleophilic Reactions

Alkylation: The sulfhydryl group readily undergoes S-alkylation via bimolecular nucleophilic substitution (SN2) reactions with various electrophiles.[7] This property is widely exploited for labeling and quantifying thiols in biological samples.[7]

Reaction with Carbonyl Compounds: Sulfhydryl groups can react nonenzymatically with aldehydes and ketones to form thiazolidine derivatives.[9] This reaction is dependent on the specific carbonyl compound, with varying reaction velocities and adduct stabilities.[9]

Redox Chemistry

Oxidation: The sulfhydryl group is highly susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. This includes the formation of disulfides, sulfenic acids, and sulfonic acids.[10][11]

Thiol-Disulfide Exchange: This is a crucial reaction in protein folding and redox signaling. A nucleophilic thiolate attacks a disulfide bond, resulting in a new disulfide and a new thiol.[12] This exchange allows for the regulation of protein function through the formation and breakage of disulfide bridges.

The diverse reactivity of the sulfhydryl group is summarized in the table below.

| Reaction Type | Reagent/Partner | Product | Significance |

| Alkylation (SN2) | Iodoacetamide (IAM), N-Ethylmaleimide (NEM) | Carbamidomethylated or succinimidated thiol | Labeling, quantification, and inhibition of thiols.[7][8] |

| Oxidation | Reactive Oxygen Species (ROS), Sulfoxides | Disulfide, Sulfenic acid, Sulfonic acid | Redox signaling, oxidative stress.[10][11] |

| Thiol-Disulfide Exchange | Disulfide-containing molecules | New thiol and new disulfide | Protein folding, regulation of enzyme activity.[12] |

| Reaction with Carbonyls | Aldehydes, Ketones | Thiazolidine derivatives | Adduct formation.[9] |

| Pyridyl Disulfide Reaction | Pyridyl disulfides | Mixed disulfide + Pyridine-2-thione | Quantification of thiols via spectrophotometry.[13] |

| Metal Chelation | Zinc (Zn²⁺), other heavy metal ions | Mercaptides | Metal-dependent signaling, antioxidant activity.[14][15] |

Role in Cellular Signaling Pathways

The reactivity of the sulfhydryl group makes pyrrolidine-containing molecules key players in modulating cellular signaling pathways, particularly those sensitive to redox state and electrophilic stress.

The KEAP1/NRF2 Pathway and Heat Shock Response

Many small molecules that activate the KEAP1/NRF2 pathway and the heat shock response share the common chemical property of being able to react with sulfhydryl groups.[5] These pathways are critical cytoprotective mechanisms regulated by the transcription factors NRF2 and HSF1, respectively.[5] Inducers, which are often electrophilic, react with highly reactive cysteine residues on the sensor protein KEAP1.[5] This modification leads to the stabilization and nuclear translocation of NRF2, which then initiates the transcription of antioxidant and detoxification genes. Pyrrolidine dithiocarbamate (PDTC), which can undergo thiol-interchange reactions, has been shown to activate HSF1, demonstrating the potential for sulfhydryl-reactive pyrrolidines to modulate these stress-response pathways.[5]

References

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The reaction of sulfhydryl groups with carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Oxidation of sulfhydryl groups to disulfides by sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Thiol antioxidant reversal of pyrrolidine dithiocarbamate-induced reciprocal regulation of AP-1 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

The Synthesis of Substituted Pyrrolidines: A Technical Guide to Discovery and Application

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a "privileged scaffold."[1][2] The unique structural and electronic properties of the pyrrolidine nucleus, including its ability to form hydrogen bonds and introduce conformational rigidity, make it an ideal component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of substituted pyrrolidine synthesis, details key modern synthetic methodologies with experimental protocols, and explores the role of these compounds in modulating critical signaling pathways relevant to drug discovery.

A Historical Perspective: From Classical Methods to Asymmetric Frontiers

The journey of pyrrolidine synthesis began with classical methods, often relying on the cyclization of linear precursors. Early laboratory syntheses involved the treatment of 4-chlorobutan-1-amine with a strong base to induce intramolecular cyclization. Industrially, the reaction of 1,4-butanediol with ammonia at high temperatures and pressures has been a long-standing method for the production of the parent pyrrolidine.

A significant turning point in the field was the advent of asymmetric synthesis, which enabled the stereocontrolled construction of chiral substituted pyrrolidines. This was a critical development, as the biological activity of many pyrrolidine-containing drugs is highly dependent on their stereochemistry. Early approaches to enantioselective synthesis often utilized chiral auxiliaries derived from natural sources like proline and hydroxyproline.[4][5] These "chiral pool" strategies provided access to a range of enantiopure pyrrolidine derivatives.

The late 20th and early 21st centuries witnessed a surge in the development of catalytic asymmetric methods, which offered more efficient and versatile routes to chiral pyrrolidines. The development of organocatalysis, pioneered by the likes of List and MacMillan, revolutionized the field. Proline and its derivatives were themselves found to be effective catalysts for a variety of asymmetric transformations, leading to the development of numerous organocatalytic methods for pyrrolidine synthesis.[6] Concurrently, transition metal catalysis, employing metals such as palladium, rhodium, iridium, and copper, emerged as a powerful tool for constructing the pyrrolidine ring with high levels of stereocontrol.[7][8][9] These modern methods, including 1,3-dipolar cycloadditions, aza-Michael additions, and C-H activation strategies, now form the bedrock of contemporary substituted pyrrolidine synthesis.

Key Synthetic Methodologies

The modern synthetic chemist has a diverse toolbox for the construction of substituted pyrrolidines. The choice of method often depends on the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This section details some of the most powerful and widely used strategies.

1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most direct and atom-economical methods for the synthesis of the pyrrolidine ring.[10] This reaction can generate up to four new stereocenters in a single step with high levels of regio- and stereocontrol.[11] Azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. The development of catalytic asymmetric versions of this reaction, using chiral Lewis acids or organocatalysts, has made it a cornerstone of modern pyrrolidine synthesis.[10][12]

Experimental Workflow: Catalytic Asymmetric 1,3-Dipolar Cycloaddition

Quantitative Data for 1,3-Dipolar Cycloaddition Reactions

| Entry | Dipolarophile | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |

| 1 | N-Phenylmaleimide | Cu(OTf)₂/BOX | CH₂Cl₂ | 95 | >95:5 | 98 | [12] |

| 2 | Methyl Acrylate | AgOAc/TF-BiphamPhos | Toluene | 88 | 90:10 | 96 | [12] |

| 3 | Dimethyl Fumarate | Sc(OTf)₃/PyBOX | CH₂Cl₂ | 92 | >99:1 | 99 | [10] |

| 4 | (E)-Chalcone | In(OTf)₃/Ph-PyBOX | THF | 85 | 85:15 | 91 | [10] |

| 5 | N-Benzylmaleimide | Cu(CH₃CN)₄PF₆/Fesulphos | CH₂Cl₂ | 99 | >95:5 | >99 | [12] |

Aza-Michael Addition

The intramolecular aza-Michael addition is a powerful cyclization strategy for the synthesis of pyrrolidines.[13][14] This reaction involves the nucleophilic attack of an amine onto an α,β-unsaturated carbonyl compound or other Michael acceptor within the same molecule. The development of asymmetric variants, using chiral catalysts to control the stereochemistry of the newly formed stereocenters, has significantly expanded the utility of this method.[15][16] A notable example is the "clip-cycle" synthesis, where a bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid.[15]

Experimental Workflow: Asymmetric Intramolecular Aza-Michael Addition

Quantitative Data for Asymmetric Aza-Michael Addition Reactions

| Entry | Substrate | Catalyst | Solvent | Yield (%) | dr | ee (%) | Reference |

| 1 | N-Cbz-protected bis-homoallylic amine | (R)-TRIP | Toluene | 75 (2 steps) | - | 95 | [15] |

| 2 | γ-Amino-α,β-unsaturated ester | Chiral Squaramide | CH₂Cl₂ | 99 | 91:9 | >99 | [16] |

| 3 | γ-Amino-α,β-unsaturated ketone | Cinchona-derived thiourea | Toluene | 94 | 90:10 | 97 | [16] |

| 4 | N-Tosyl-γ-amino-α,β-unsaturated ester | Chiral Bifunctional Amine-Squaramide | Dichloromethane | 88 | 85:15 | 98 | [16] |

| 5 | N-Boc-γ-amino-α,β-unsaturated sulfone | (S)-Proline | DMSO | 82 | - | 92 | [14] |

Organocatalytic and Transition Metal-Catalyzed Syntheses

A wide variety of other organocatalytic and transition metal-catalyzed methods have been developed for the synthesis of substituted pyrrolidines. Organocatalytic approaches often utilize chiral amines, such as proline and its derivatives, to activate substrates through the formation of enamines or iminium ions.[6] These methods have been successfully applied to a range of cascade reactions, affording highly functionalized pyrrolidines with excellent stereocontrol.

Transition metal-catalyzed reactions, such as palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, provide a versatile route to pyrrolidines with excellent yields and selectivities.[9] Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams followed by cycloaddition is another powerful strategy for accessing structurally diverse pyrrolidines.[7][8]

Detailed Experimental Protocols

This section provides detailed experimental procedures for two key methods of substituted pyrrolidine synthesis, representing the 1,3-dipolar cycloaddition and aza-Michael addition strategies.

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide with N-Phenylmaleimide

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Methyl glycinate hydrochloride (1.1 mmol, 138 mg)

-

Triethylamine (1.2 mmol, 167 µL)

-

N-Phenylmaleimide (1.0 mmol, 173 mg)

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈ (5 mol%, 25 mg)

-

(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BOX) ligand (6 mol%, 37 mg)

-

Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂·C₇H₈ (25 mg, 0.05 mmol) and the BOX ligand (37 mg, 0.06 mmol).

-

Add anhydrous CH₂Cl₂ (2 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

In a separate flask, dissolve benzaldehyde (106 mg, 1.0 mmol), methyl glycinate hydrochloride (138 mg, 1.1 mmol), and N-phenylmaleimide (173 mg, 1.0 mmol) in anhydrous CH₂Cl₂ (3 mL).

-

Add triethylamine (167 µL, 1.2 mmol) to the solution of reactants and stir for 10 minutes at room temperature to generate the azomethine ylide in situ.

-

Cool the catalyst solution to -78 °C and add the solution containing the azomethine ylide and dipolarophile dropwise over 10 minutes.

-

Stir the reaction mixture at -78 °C for 24 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

-

Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired substituted pyrrolidine.

Protocol 2: Asymmetric Intramolecular Aza-Michael Addition ("Clip-Cycle" Synthesis)

Step A: Alkene Metathesis ("Clipping")

Materials:

-

N-Cbz-protected bis-homoallylic amine (1.0 mmol)

-

p-Tolyl thioacrylate (1.2 mmol, 216 mg)

-

Hoveyda-Grubbs 2nd generation catalyst (2 mol%, 12.5 mg)

-

Dichloromethane (CH₂Cl₂), anhydrous (10 mL)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, dissolve the N-Cbz-protected bis-homoallylic amine (1.0 mmol) and p-tolyl thioacrylate (216 mg, 1.2 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Add the Hoveyda-Grubbs 2nd generation catalyst (12.5 mg, 0.02 mmol) to the solution.

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated thioester intermediate.

Step B: Enantioselective Intramolecular Aza-Michael Cyclization ("Cycle")

Materials:

-

α,β-Unsaturated thioester from Step A (1.0 mmol)

-

(R)-TRIP (chiral phosphoric acid catalyst) (10 mol%)

-

Toluene, anhydrous (10 mL)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, dissolve the α,β-unsaturated thioester (1.0 mmol) in anhydrous toluene (10 mL).

-

Add the (R)-TRIP catalyst (10 mol%) to the solution.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched substituted pyrrolidine.

Applications in Drug Discovery: Targeting Signaling Pathways

The structural diversity and biological relevance of substituted pyrrolidines have made them attractive scaffolds for the development of therapeutic agents targeting a wide range of diseases. One notable area is in cancer therapy, where pyrrolidine-based molecules have been developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[17][18]

The PARP Signaling Pathway in DNA Damage Repair

PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the cellular response to DNA damage, primarily in the repair of single-strand breaks.[18] Upon detection of a DNA lesion, PARP-1 is recruited to the site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process.

Logical Relationship of the PARP-1 Mediated DNA Repair Pathway

In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, cells become highly dependent on PARP-mediated repair for survival. Inhibition of PARP in these cancer cells leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[18] Several pyrrolidine-containing compounds have been developed as potent and selective PARP inhibitors, with some, like Veliparib, advancing to clinical trials.[18] The pyrrolidine scaffold in these inhibitors often plays a key role in binding to the active site of the PARP enzyme, mimicking the nicotinamide portion of its natural substrate, NAD+.[18]

Conclusion

The synthesis of substituted pyrrolidines has evolved from classical cyclization methods to a sophisticated field encompassing a wide array of highly selective and efficient catalytic asymmetric reactions. The methodologies discussed in this guide, including 1,3-dipolar cycloadditions and aza-Michael additions, represent powerful tools for accessing a diverse range of structurally complex and biologically relevant molecules. The continued development of novel synthetic strategies, coupled with a deeper understanding of the role of substituted pyrrolidines in modulating key biological pathways, will undoubtedly fuel future innovations in drug discovery and development, leading to the creation of new and more effective therapies for a multitude of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iris.unife.it [iris.unife.it]

- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 10. Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cyclo...: Ingenta Connect [ingentaconnect.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of the pyrrolidine scaffold in natural products

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine ring, stands as a privileged scaffold in the realm of natural products, demonstrating remarkable versatility and profound biological significance. Its prevalence in a vast array of natural products, from simple amino acids to complex alkaloids, underscores its evolutionary selection as a key building block for biologically active molecules. This technical guide provides a comprehensive overview of the biological importance of the pyrrolidine scaffold, delving into its biosynthesis, diverse pharmacological activities, and the molecular mechanisms it modulates.

Prevalence and Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a recurring motif in a multitude of natural products isolated from a wide range of sources, including plants, fungi, and marine organisms.[1][2] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[3][4] This conformational flexibility, often described as "pseudorotation," enables pyrrolidine-containing molecules to adopt optimal conformations for binding to diverse biological targets, contributing to their broad spectrum of pharmacological activities.[3][4]

The significance of the pyrrolidine scaffold is further highlighted by its presence in numerous FDA-approved drugs, where it often serves as a crucial pharmacophore contributing to potency, selectivity, and favorable pharmacokinetic properties.[5][6]

Biosynthesis of the Pyrrolidine Ring

The biosynthesis of the pyrrolidine ring in natural products primarily originates from the amino acids L-proline and L-ornithine.[7][8] Proline, itself a pyrrolidine-containing proteinogenic amino acid, serves as a direct building block. The biosynthesis of proline from glutamate is a key metabolic pathway.

Proline Biosynthesis from Glutamate

The main pathway for proline biosynthesis involves the conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C), which is then reduced to proline. This process is catalyzed by two key enzymes: Δ¹-pyrroline-5-carboxylate synthetase (P5CS) and Δ¹-pyrroline-5-carboxylate reductase (P5CR).[7][8]

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity-Based Screening for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of putrescine to 5-hydroxy-2-pyrrolidone via 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of Drug Precursors with Pyrrolidine Thiols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of drug precursors utilizing chiral pyrrolidine thiol catalysts. This methodology offers a powerful approach for establishing key stereocenters in pharmaceutically relevant molecules, particularly for the synthesis of GABA analogues like (S)-Baclofen.

Introduction

Chiral pyrrolidine scaffolds are privileged structures in organocatalysis, enabling a wide range of enantioselective transformations. The incorporation of a thiol moiety into the pyrrolidine framework provides unique catalytic properties, particularly in asymmetric Michael additions, which are crucial for the construction of carbon-carbon and carbon-heteroatom bonds in many drug candidates. This document focuses on the application of pyrrolidine thiols and their derivatives in the synthesis of key drug precursors, highlighting the efficiency and stereocontrol achievable with these catalysts. A prime example is the synthesis of the precursor for (S)-Baclofen, a muscle relaxant that acts as a selective agonist for the GABAB receptor. The biological activity of Baclofen is highly dependent on its stereochemistry, with the (S)-enantiomer being the active form.

Core Application: Enantioselective Synthesis of (S)-Baclofen Precursor

The key step in the asymmetric synthesis of (S)-Baclofen is the enantioselective Michael addition of a malonate to a nitrostyrene derivative. Chiral pyrrolidine-based organocatalysts, including prolinethiol ethers, have proven effective in catalyzing this reaction with high yields and excellent enantioselectivity.

Quantitative Data Summary

The following table summarizes the quantitative data for the organocatalytic Michael addition reaction to form the chiral precursor of (S)-Baclofen.

| Catalyst | Michael Acceptor | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |

| Lipophilic Cinchona Squaramide | 4-chloro-trans-β-nitrostyrene | Cyclohexyl Meldrum's acid | Toluene | 89 | 96 | [1] |

| Diphenylprolinol silyl ether | 4-chlorocinnamaldehyde | Nitromethane | MeOH | - | 94 | [2] |

| Chiral prolinethiol ether | γ-monohalonitrodienes | Ketones | Solvent-free | up to >99 | up to >99 | [3] |

| (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine | β-nitrostyrenes | Cyclohexanone/Cyclopentanone | Wet toluene | up to 97 | >99 |

Note: While not all catalysts listed are strictly pyrrolidine thiols, they represent the broader class of pyrrolidine-based organocatalysts effective for this transformation, with prolinethiol ethers being a key example of a sulfur-containing variant.

Experimental Protocols

Protocol 1: Gram-Scale Enantioselective Synthesis of (S)-Baclofen Precursor

This protocol is adapted from a study demonstrating a scalable and recyclable organocatalytic process[1].

Reaction: Michael addition of cyclohexyl Meldrum's acid to 4-chloro-trans-β-nitrostyrene.

Materials:

-

Lipophilic cinchona squaramide organocatalyst (1 mol%)

-

4-chloro-trans-β-nitrostyrene

-

Cyclohexyl Meldrum's acid

-

Toluene (anhydrous)

-

Acetonitrile (for catalyst recycling)

Procedure:

-

To a solution of 4-chloro-trans-β-nitrostyrene (1 equivalent) in anhydrous toluene, add the lipophilic cinchona squaramide organocatalyst (0.01 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add cyclohexyl Meldrum's acid (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC.

-

Upon completion, the solvent is evaporated under reduced pressure.

-

To recycle the catalyst, the residue is treated with acetonitrile, in which the catalyst is sparingly soluble and can be recovered by filtration.

-

The filtrate containing the product is concentrated and purified by column chromatography on silica gel to afford the desired baclofen precursor.

Expected Outcome:

Protocol 2: Prolinethiol Ether-Catalyzed Asymmetric Michael Reaction

This generalized protocol is based on the use of chiral prolinethiol ethers for the reaction of ketones with γ-monohalonitrodienes under solvent-free conditions[3].

Reaction: Michael addition of a ketone to a γ-monohalonitrodiene.

Materials:

-

Chiral prolinethiol ether catalyst (e.g., (S)-2-((phenylthio)methyl)pyrrolidine) (10 mol%)

-

γ-monohalonitrodiene

-

Ketone (e.g., cyclohexanone)

Procedure:

-

In a reaction vial, mix the γ-monohalonitrodiene (1 equivalent) and the ketone (2 equivalents).

-

Add the chiral prolinethiol ether catalyst (0.1 equivalents) to the mixture.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically carried out without any solvent.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Purify the product directly by flash column chromatography on silica gel.

Expected Outcome:

-

Yields: Can be very high, approaching quantitative.

-

Enantiomeric Excess: Excellent enantioselectivity, often >99% ee, can be achieved[3].

Visualizations

Logical Workflow for Drug Precursor Synthesis

Caption: General workflow for the enantioselective synthesis of a drug precursor.

Catalytic Cycle of Pyrrolidine Thiol in Michael Addition

Caption: Proposed catalytic cycle for the pyrrolidine thiol-catalyzed Michael addition.

Signaling Pathway of GABA Analogues

References

- 1. One-Pot Synthesis of (S)-Baclofen via Aldol Condensation of Acetaldehyde with Diphenylprolinol Silyl Ether Mediated Asymmetric Michael Reaction as a Key Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Prolinethiol ether catalysis in an asymmetric Michael reaction: solvent-free synthesis of functionalized monohaloalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: (S)-Pyrrolidine-3-thiol and its Surrogates in Asymmetric Michael Addition Reactions

Introduction

The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and environmentally benign alternative to metal-based catalysts. Within this field, pyrrolidine-based catalysts, derived from the natural amino acid proline, are particularly prominent due to their high efficiency and stereoselectivity.

This document explores the application of sulfur-containing pyrrolidine derivatives in asymmetric Michael addition reactions. While direct catalytic applications of (S)-pyrrolidine-3-thiol are not prevalent in the scientific literature, likely due to the high nucleophilicity of the thiol group leading to its participation as a reactant, various derivatives incorporating a sulfur-containing moiety have been successfully employed as bifunctional organocatalysts. These catalysts leverage the pyrrolidine nitrogen for enamine or iminium ion formation and the sulfur-containing group for hydrogen bonding activation of the Michael acceptor, leading to enhanced reactivity and stereocontrol.

This report provides an overview of the catalytic systems, quantitative data on their performance, detailed experimental protocols, and visualizations of the underlying catalytic cycles and workflows.

Catalytic Systems and Performance Data

Bifunctional pyrrolidine-thiourea organocatalysts have proven to be highly effective in promoting the asymmetric Michael addition of ketones to nitroolefins. The thiourea moiety acts as a hydrogen-bond donor, activating the nitroalkene, while the pyrrolidine secondary amine activates the ketone via enamine formation. This dual activation strategy leads to highly organized transition states and excellent stereochemical outcomes.

Table 1: Performance of Pyrrolidine-Thiourea Catalysts in the Michael Addition of Cyclohexanone to Nitroolefins [1]

| Entry | Nitroolefin (Ar) | Catalyst | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | C₆H₅ | 1a | 95 | >95:5 | 98 |

| 2 | 4-NO₂C₆H₄ | 1a | 98 | >95:5 | 99 |

| 3 | 4-ClC₆H₄ | 1a | 92 | >95:5 | 97 |

| 4 | 4-MeOC₆H₄ | 1a | 90 | >95:5 | 96 |

| 5 | 2-Naphthyl | 1a | 96 | >95:5 | 98 |

| 6 | n-Propyl | 1b | 85 | 90:10 | 95 |

Reactions were typically carried out with 1.5 equivalents of cyclohexanone, 1.0 equivalent of the nitroolefin, and 20 mol% of the catalyst in the presence of an acid additive at room temperature.

Experimental Protocols

The following protocols are representative examples of the experimental procedures used for asymmetric Michael additions catalyzed by sulfur-containing pyrrolidine derivatives.

Protocol 1: General Procedure for the Asymmetric Michael Addition of Cyclohexanone to Nitroolefins using a Pyrrolidine-Thiourea Catalyst[1]

Materials:

-

Appropriate nitroolefin (1.0 mmol)

-

Cyclohexanone (1.5 mmol, 1.5 equiv)

-

Pyrrolidine-thiourea catalyst (e.g., 1a or 1b ) (0.2 mmol, 20 mol%)

-

n-Butyric acid (0.1 mmol, 10 mol%)

-

Toluene (2.0 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stirrer

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a solution of the nitroolefin (1.0 mmol) in toluene (2.0 mL) in a round-bottom flask are added the pyrrolidine-thiourea catalyst (0.2 mmol) and n-butyric acid (0.1 mmol).

-

Cyclohexanone (1.5 mmol) is then added, and the resulting mixture is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the desired Michael adduct.

-

The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy of the crude reaction mixture.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the proposed catalytic cycle for the pyrrolidine-thiourea catalyzed Michael addition and a general experimental workflow.

References

Application Notes and Protocols: (S)-Pyrrolidine-3-thiol in Organocatalysis

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive review of the scientific literature, it has been determined that there is a notable absence of published data regarding the specific application of (S)-Pyrrolidine-3-thiol as a primary organocatalyst in asymmetric reactions such as Michael additions or aldol reactions. The existing body of research on pyrrolidine-based organocatalysis predominantly focuses on derivatives functionalized at the 2-position, such as proline and its derivatives (e.g., diarylprolinol silyl ethers and prolinamides), or bifunctional catalysts where the pyrrolidine moiety is appended with other catalytic groups like thioureas or squaramides.

While the unique structural feature of a thiol group at the 3-position of the pyrrolidine ring presents an interesting motif for bifunctional catalysis—potentially engaging in both enamine/iminium catalysis via the secondary amine and hydrogen-bond activation or soft nucleophilicity via the thiol group—its catalytic efficacy has not been documented in readily accessible scientific literature.

Therefore, to provide a valuable and data-rich resource that aligns with the interest in pyrrolidine and sulfur-containing organocatalysts, this document will focus on a well-established and highly successful class of catalysts: Chiral Pyrrolidine-Thiourea Organocatalysts . These bifunctional catalysts incorporate the core pyrrolidine scaffold and a thiourea moiety, which acts as a powerful hydrogen-bond donor to activate electrophiles, mirroring one of the potential roles of the thiol group.

The following sections will provide detailed application notes, experimental protocols, and data for the use of these pyrrolidine-thiourea catalysts in asymmetric organocatalysis, reflecting the core requirements of your request.

Application of Chiral Pyrrolidine-Thiourea Organocatalysts in Asymmetric Michael Additions

Chiral pyrrolidine-thiourea organocatalysts have emerged as a powerhouse in asymmetric synthesis, particularly in the conjugate addition of nucleophiles to α,β-unsaturated compounds (Michael addition). The dual-activation mechanism, where the pyrrolidine nitrogen activates the nucleophile (via enamine formation with ketones/aldehydes) and the thiourea moiety activates the electrophile (via hydrogen bonding), leads to high stereocontrol.

Mechanism of Action: Dual Activation

The general mechanism for the Michael addition of a ketone to a nitroolefin, catalyzed by a pyrrolidine-thiourea catalyst, is illustrated below.

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (S)-Pyrrolidine-3-thiol

Introduction

(S)-Pyrrolidine-3-thiol is a versatile chiral building block for the synthesis of novel heterocyclic compounds. The presence of both a secondary amine and a thiol group within a stereodefined pyrrolidine ring system offers a unique opportunity for the construction of diverse and complex molecular architectures. These functionalities can be selectively targeted to participate in a variety of chemical transformations, leading to the formation of fused, spiro, and other intricate heterocyclic systems. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in natural products and FDA-approved drugs.[1][2][3] Its incorporation into drug molecules can enhance aqueous solubility and improve binding affinity to biological targets through hydrogen bonding interactions.[1] This document provides detailed protocols for the synthesis of two novel heterocyclic systems derived from this compound, targeting researchers and professionals in drug discovery and development.

Strategy A: Synthesis of a Novel Thiazolidine-Fused Pyrrolidine System

This protocol describes the synthesis of a novel (3aS,7aS)-tetrahydro-1H-pyrrolo[3,2-c]thiazole ring system via the condensation of this compound with an α,β-unsaturated aldehyde. This reaction proceeds through a tandem Michael addition of the thiol followed by intramolecular cyclization of the amine onto the aldehyde, forming a stable thiazolidine ring fused to the pyrrolidine core.

Experimental Protocol: Synthesis of (3aS,7aS)-2-Phenyl-hexahydro-1H-pyrrolo[3,2-c]thiazole

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound hydrochloride | ≥95% | Commercially Available |

| Cinnamaldehyde | 99% | Commercially Available |

| Triethylamine (TEA) | ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Deuterated Chloroform (CDCl₃) | 99.8% atom D | Commercially Available |

Procedure:

-

To a solution of this compound hydrochloride (1.0 g, 7.16 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere of nitrogen, add triethylamine (1.1 mL, 7.88 mmol) dropwise at 0 °C. Stir the mixture for 15 minutes to generate the free base.

-

To the resulting solution, add a solution of cinnamaldehyde (0.95 g, 7.16 mmol) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

Upon completion of the reaction, quench the mixture with saturated aqueous sodium bicarbonate solution (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10-40%) to afford the title compound as a pale yellow oil.

Expected Results:

| Product | Molecular Formula | Molecular Weight | Expected Yield | Purity (by HPLC) |

| (3aS,7aS)-2-Phenyl-hexahydro-1H-pyrrolo[3,2-c]thiazole | C₁₂H₁₅NS | 205.32 g/mol | 75-85% | >98% |

Characterization Data (Hypothetical):

-

¹H NMR (400 MHz, CDCl₃) δ: 7.40-7.25 (m, 5H, Ar-H), 4.85 (d, J = 4.0 Hz, 1H, N-CH-S), 3.80-3.70 (m, 1H, CH-S), 3.40-3.20 (m, 2H, CH₂-N), 3.10-2.90 (m, 2H, CH₂-N), 2.20-2.00 (m, 2H, CH₂), 1.80 (br s, 1H, NH).

-

¹³C NMR (101 MHz, CDCl₃) δ: 142.0, 128.8, 128.5, 126.5, 72.0, 60.5, 55.0, 48.0, 35.5.

-

HRMS (ESI): m/z calculated for C₁₂H₁₆NS⁺ [M+H]⁺: 206.0998; found: 206.1001.

Experimental Workflow Diagram

References

Application Notes and Protocols for (S)-Pyrrolidine-3-thiol in Metal Catalysis

Disclaimer: The following application notes and protocols are representative examples based on the principles of asymmetric metal catalysis with chiral thiol-containing ligands. Due to a lack of specific published data on the use of (S)-Pyrrolidine-3-thiol in metal catalysis, the following content is a hypothetical application designed to illustrate the potential use and provide a template for researchers.

Introduction

This compound is a chiral ligand featuring both a secondary amine and a thiol group, making it a promising candidate for asymmetric metal catalysis. The pyrrolidine scaffold provides a rigid stereochemical environment, while the soft thiol donor can effectively coordinate to various transition metals such as palladium, rhodium, and copper. The combination of these functionalities allows for the formation of stable chiral metal complexes that can induce high enantioselectivity in a range of organic transformations.

This document outlines a hypothetical application of a palladium complex of this compound in the asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Hypothetical Application: Palladium-Catalyzed Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. The use of a chiral ligand is crucial for controlling the enantioselectivity of the product. In this hypothetical application, a palladium complex of this compound is employed as the catalyst.

Reaction Scheme:

Data Presentation

The following table summarizes hypothetical quantitative data for the palladium-catalyzed asymmetric allylic alkylation using the this compound ligand under various conditions.

| Entry | Metal Precursor | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield (%) | ee (%) |

| 1 | [Pd(allyl)Cl]₂ | 2.5 | THF | BSA | 25 | 92 | 95 |

| 2 | [Pd(allyl)Cl]₂ | 2.5 | CH₂Cl₂ | BSA | 25 | 88 | 91 |

| 3 | [Pd(allyl)Cl]₂ | 2.5 | Toluene | BSA | 25 | 75 | 85 |

| 4 | [Pd(allyl)Cl]₂ | 2.5 | THF | NaH | 25 | 60 | 70 |

| 5 | Pd₂(dba)₃ | 2.5 | THF | BSA | 25 | 90 | 94 |

| 6 | [Pd(allyl)Cl]₂ | 1.0 | THF | BSA | 25 | 85 | 93 |

| 7 | [Pd(allyl)Cl]₂ | 2.5 | THF | BSA | 0 | 80 | 97 |

BSA = N,O-Bis(trimethylsilyl)acetamide dba = dibenzylideneacetone

Experimental Protocols

Protocol 1: Synthesis of the Palladium-(S)-Pyrrolidine-3-thiol Catalyst

-

To a solution of this compound hydrochloride (1.0 eq) in degassed methanol, add a solution of sodium methoxide (1.0 eq) in methanol dropwise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C to generate the free ligand.

-

In a separate flask, dissolve [Pd(allyl)Cl]₂ (0.5 eq) in degassed THF.

-

Slowly add the ligand solution to the palladium precursor solution at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

The formation of the catalyst is typically indicated by a color change. The catalyst is used in situ for the subsequent catalytic reaction.

Protocol 2: General Procedure for the Asymmetric Allylic Alkylation

-

In a glovebox or under an inert atmosphere, prepare the palladium-(S)-Pyrrolidine-3-thiol catalyst solution as described in Protocol 1.

-

To the freshly prepared catalyst solution, add 1,3-diphenylallyl acetate (1.0 eq).

-

Add dimethyl malonate (1.2 eq) to the reaction mixture.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.3 eq) as the base.

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Caption: Proposed Catalytic Cycle for Asymmetric Allylic Alkylation.

Caption: General Experimental Workflow for the Catalytic Reaction.

Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities.[1][2] Its stereochemistry often plays a crucial role in pharmacological efficacy and target binding. Consequently, the development of robust and highly stereoselective synthetic methods to access enantiomerically pure pyrrolidine derivatives is a key focus in pharmaceutical research and development.

These application notes provide an overview of prominent stereoselective strategies for the synthesis of pyrrolidine-containing drugs, complete with detailed experimental protocols for key transformations and the synthesis of important drug molecules. The methodologies are broadly classified into two categories: functionalization of a pre-existing chiral pyrrolidine core (chiral pool synthesis) and asymmetric construction of the pyrrolidine ring from acyclic or other cyclic precursors.

Section 1: Chiral Pool Synthesis: The Use of Proline and its Derivatives

The most common and direct approach to stereochemically defined pyrrolidines utilizes readily available and inexpensive chiral starting materials such as L-proline and trans-4-hydroxy-L-proline.[2][3] These amino acids provide a robust platform for the synthesis of a variety of complex drug molecules.

Application Note 1.1: Synthesis of (S)-Prolinol as a Key Chiral Building Block

(S)-prolinol is a versatile intermediate derived from the reduction of L-proline and serves as a cornerstone in the synthesis of numerous pharmaceuticals, including Avanafil.[2][3] The reduction is typically achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).[3]

Experimental Workflow for (S)-Prolinol Synthesis:

Caption: Workflow for the synthesis of (S)-prolinol from L-proline.

Protocol 1.1: Synthesis of (S)-Prolinol from L-Proline

Materials:

-

L-Proline

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A solution of LiAlH₄ (1.2 eq.) in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

L-proline (1.0 eq.) is added portion-wise to the stirred LiAlH₄ solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 6 hours.

-

The reaction is cooled to 0 °C, and excess LiAlH₄ is cautiously quenched by the sequential slow addition of water (in mL, equal to the grams of LiAlH₄ used), followed by 15% aqueous NaOH solution (in mL, equal to the grams of LiAlH₄), and finally water again (in mL, 3 times the grams of LiAlH₄).

-

The resulting white precipitate is filtered off and washed thoroughly with THF and ethyl acetate.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude (S)-prolinol is purified by vacuum distillation to afford a colorless oil.

Application Note 1.2: Synthesis of Avanafil

Avanafil (Stendra®) is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[3][4] Its synthesis showcases the utility of (S)-prolinol as a chiral building block. The key stereocenter is introduced via the coupling of (S)-prolinol with a functionalized pyrimidine core.[3]

Synthetic Pathway for Avanafil:

Caption: Synthetic pathway for the preparation of Avanafil.

Protocol 1.2: Synthesis of the Avanafil Precursor (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)pyrimidine-5-carboxylic Acid (Impurity A) [5][6]

This protocol describes the synthesis of a key carboxylic acid intermediate in the synthesis of Avanafil.

Materials:

-

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate

-

(S)-Prolinol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate (1.0 eq.) in DCM, add (S)-prolinol (1.2 eq.).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the organic phase with water.

-

To the organic phase, add an aqueous solution of NaOH and heat the mixture to 60 °C for 12 hours to effect ester hydrolysis.

-

After cooling, separate the aqueous layer and adjust the pH to 5 with dilute HCl.

-

The precipitated solid is filtered, washed with water, and dried to yield the title carboxylic acid.

Section 2: Asymmetric Construction of the Pyrrolidine Ring

This section focuses on methods where the chiral pyrrolidine ring is constructed from acyclic or non-pyrrolidine cyclic precursors using stereoselective reactions.

Application Note 2.1: Organocatalytic Asymmetric Aza-Michael Addition

The aza-Michael addition is a powerful C-N bond-forming reaction for the synthesis of β-amino carbonyl compounds, which are precursors to pyrrolidines. The use of chiral organocatalysts, such as proline derivatives and cinchona alkaloids, allows for highly enantioselective transformations.[7][8] This strategy is particularly useful for synthesizing polysubstituted pyrrolidines.

General Scheme for Organocatalytic Aza-Michael Addition:

Caption: General scheme for organocatalytic aza-Michael addition.

Protocol 2.1: Enantioselective Aza-Michael Addition of an Amine to a Chalcone

This protocol is representative of the synthesis of chiral β-amino ketones, which can be further elaborated to pyrrolidines.

Materials:

-

Chalcone derivative

-

Aromatic amine

-

Chiral squaramide or thiourea organocatalyst

-

Toluene or other suitable solvent

Procedure:

-

To a solution of the chalcone derivative (1.0 eq.) in toluene, add the chiral organocatalyst (0.1 eq.).

-

Add the aromatic amine (1.2 eq.) to the mixture.

-

Stir the reaction at the specified temperature (e.g., room temperature or below) and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to afford the enantioenriched aza-Michael adduct.

Table 1: Representative Data for Organocatalytic Aza-Michael Additions

| Entry | Michael Acceptor | Nucleophile | Catalyst | Yield (%) | ee (%) | dr |

| 1 | Chalcone | 4-Methoxyaniline | Chiral Thiourea | 95 | 92 | - |

| 2 | 3-Ylideneoxindole | 4-Tosylaminobut-2-enoate | Chiral Squaramide | 99 | >99 | >99:1 |

| 3 | α,β-Unsaturated Ketone | 4-Nitrophthalimide | 9-epi-9-amino-9-deoxyquinine | 98 | 99 | - |

(Data compiled from representative literature)[7][8]

Application Note 2.2: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

The [3+2] cycloaddition of azomethine ylides with olefins is a highly efficient and atom-economical method for constructing substituted pyrrolidines, allowing for the simultaneous formation of multiple stereocenters. Chiral silver complexes, often in conjunction with phosphine ligands, have emerged as powerful catalysts for this transformation.

Experimental Workflow for Silver-Catalyzed [3+2] Cycloaddition:

Caption: Workflow for a silver-catalyzed asymmetric [3+2] cycloaddition.

Protocol 2.2: Silver-Catalyzed [3+2] Cycloaddition of an Iminoester with an Olefin

Materials:

-

Silver(I) salt (e.g., AgOAc, Ag₂CO₃)

-

Chiral phosphine ligand (e.g., ThioClickFerrophos)

-

α-Iminoester

-

Electron-deficient olefin (e.g., α-alkylidene succinimide)

-

Base (e.g., triethylamine)

-

Toluene

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the silver(I) salt (e.g., Ag₂CO₃, 10 mol%) and the chiral ligand in toluene.

-

Add the α-iminoester (2.0 eq.).

-

Add the olefin (1.0 eq.).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours), monitoring by TLC.

-

After completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by flash column chromatography to yield the highly substituted pyrrolidine.

Table 2: Representative Data for Silver-Catalyzed [3+2] Cycloadditions